![molecular formula C16H13N5O B4924735 4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile](/img/structure/B4924735.png)
4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile
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Overview
Description
4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyrazole ring substituted with dimethyl groups, a pyrimidine ring, and a benzonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting acetylacetone with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of protein kinases, which are involved in cell proliferation and cancer progression.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell signaling pathways involved in proliferation, differentiation, and apoptosis . This inhibition can lead to reduced tumor growth and progression in cancer models .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylpyrazol-1-yl)benzonitrile: This compound shares the pyrazole and benzonitrile moieties but lacks the pyrimidine ring, resulting in different chemical properties and biological activities.
3,5-Dimethylpyrazole: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile is unique due to its combination of the pyrazole, pyrimidine, and benzonitrile moieties, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields .
Properties
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-11-7-12(2)21(20-11)15-8-16(19-10-18-15)22-14-5-3-13(9-17)4-6-14/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCFQSJDWHGHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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